1-(5-Chloro-2-fluorophenyl)propan-1-ol
Description
1-(5-Chloro-2-fluorophenyl)propan-1-ol is a substituted aromatic alcohol featuring a phenyl ring with chlorine and fluorine substituents at the 5- and 2-positions, respectively, and a propan-1-ol chain at the 1-position.
Properties
Molecular Formula |
C9H10ClFO |
|---|---|
Molecular Weight |
188.62 g/mol |
IUPAC Name |
1-(5-chloro-2-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10ClFO/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9,12H,2H2,1H3 |
InChI Key |
JXTUNYRKMYGTBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Cl)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Bromine’s larger atomic size reduces nucleophilic substitution rates compared to chlorine.
- The higher molecular weight of Compound A may influence solubility and crystallinity.
- Safety data for Compound A highlight standard first-aid measures for inhalation, though toxicity differences due to halogen type remain unspecified .
Functional Group Variation: Alcohol vs. Amine
Compound B : this compound
Compound C : 1-(5-Chloro-2-fluorophenyl)ethylamine (CAS 1270391-53-1)
Key Findings :
- Amines (Compound C) form stable hydrochloride salts, enhancing bioavailability in drug formulations.
- Alcohols (Compound B) are less basic but participate in esterification or oxidation reactions.
Substituent Position and Polarity: Hydroxyl vs. Fluoro
Compound B : this compound
Compound D : 1-(5-Chloro-2-hydroxyphenyl)propan-1-ol derivatives
Key Findings :
- Hydroxyl groups (Compound D) enable epoxidation (e.g., with H2O2/NaOH), while fluorine (Compound B) enhances stability against oxidation.
- Fluorine’s electron-withdrawing effect may reduce the alcohol’s acidity compared to aliphatic alcohols.
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